![molecular formula C7H11N3O3 B2529305 2-[(3-Methoxy-1-methylpyrazol-4-yl)amino]acetic acid CAS No. 2247206-13-7](/img/structure/B2529305.png)
2-[(3-Methoxy-1-methylpyrazol-4-yl)amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-Methoxy-1-methylpyrazol-4-yl)amino]acetic acid is a synthetic organic compound that features a pyrazole ring substituted with a methoxy group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methoxy-1-methylpyrazol-4-yl)amino]acetic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Substitution reactions: The pyrazole ring is then subjected to methylation and methoxylation reactions to introduce the methyl and methoxy groups, respectively.
Amination: The substituted pyrazole is then reacted with chloroacetic acid under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
2-[(3-Methoxy-1-methylpyrazol-4-yl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and bases such as sodium hydroxide.
Major Products
Oxidation: 2-[(3-Hydroxy-1-methylpyrazol-4-yl)amino]acetic acid.
Reduction: 2-[(3-Methoxy-1-methylpyrazolidin-4-yl)amino]acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-[(3-Methoxy-1-methylpyrazol-4-yl)amino]acetic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Biology: It may serve as a ligand in biochemical assays to study enzyme interactions.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-[(3-Methoxy-1-methylpyrazol-4-yl)amino]acetic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The methoxy and methyl groups can enhance its binding affinity through hydrophobic interactions and hydrogen bonding.
相似化合物的比较
Similar Compounds
2-[(3-Methoxy-1-phenylpyrazol-4-yl)amino]acetic acid: Similar structure but with a phenyl group instead of a methyl group.
2-[(3-Methoxy-1-ethylpyrazol-4-yl)amino]acetic acid: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
2-[(3-Methoxy-1-methylpyrazol-4-yl)amino]acetic acid is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The presence of both methoxy and methyl groups on the pyrazole ring can enhance its hydrophobic interactions and potentially improve its pharmacokinetic properties.
属性
IUPAC Name |
2-[(3-methoxy-1-methylpyrazol-4-yl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-10-4-5(7(9-10)13-2)8-3-6(11)12/h4,8H,3H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNUJSNQDACIBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
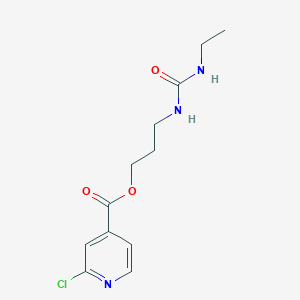
![6'-fluoro-4'-methyl-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoline]](/img/structure/B2529227.png)
![N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-N'-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE](/img/structure/B2529228.png)
![(2Z)-2-[(4-carbamoylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2529229.png)
![N-[3-(dimethylamino)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2529230.png)
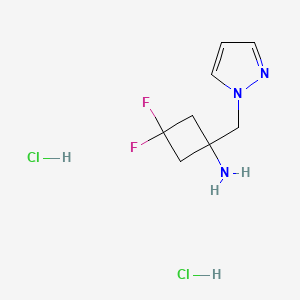
![3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2529232.png)
![1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2529235.png)
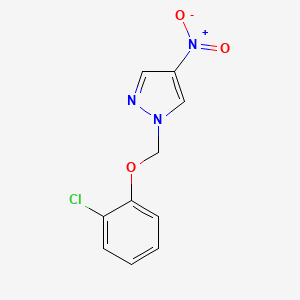
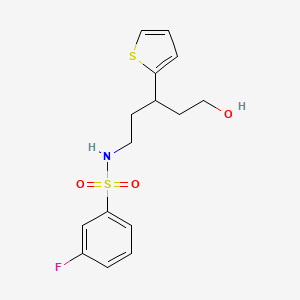
![1-(3-chlorophenyl)-3-[4-methyl-5-(4-phenylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]urea](/img/structure/B2529240.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide](/img/structure/B2529241.png)
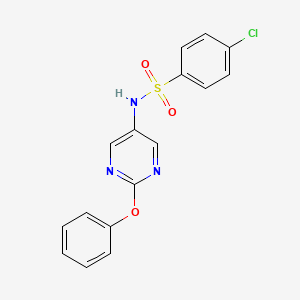
![2-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2529245.png)
